
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene is an organic compound characterized by the presence of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate, followed by the introduction of a hydroperoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form corresponding oxides.
Reduction: The diazene moiety can be reduced to form amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, while the diazene moiety can interact with nucleophiles and electrophiles. These interactions can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene include:
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and mechanical properties.
4-Bromobiphenyl: A simpler structure with different reactivity.
1-(4-Bromophenyl)piperidine: Used in various chemical applications. The uniqueness of this compound lies in its combination of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
72437-42-4 |
|---|---|
Fórmula molecular |
C13H11BrN2O2 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
(4-bromophenyl)-[hydroperoxy(phenyl)methyl]diazene |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-8-12(9-7-11)15-16-13(18-17)10-4-2-1-3-5-10/h1-9,13,17H |
Clave InChI |
JXBDZNGGQLDTRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(N=NC2=CC=C(C=C2)Br)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
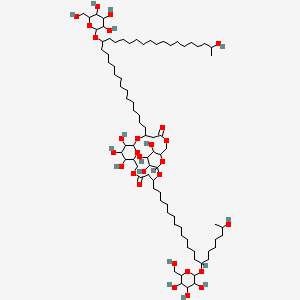
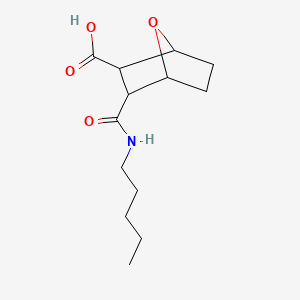
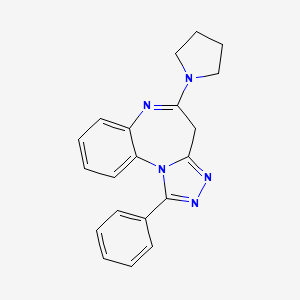

![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
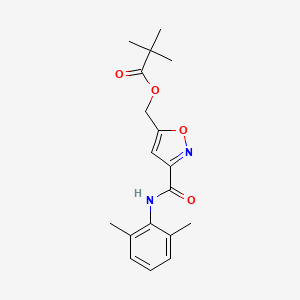

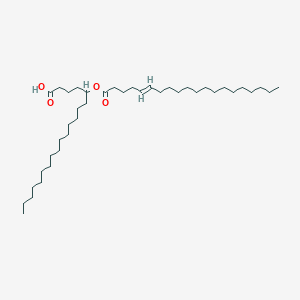

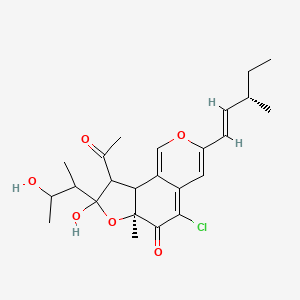

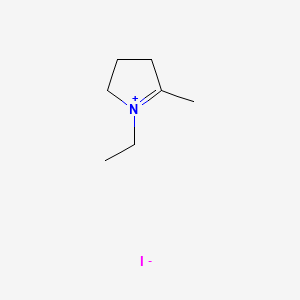
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
